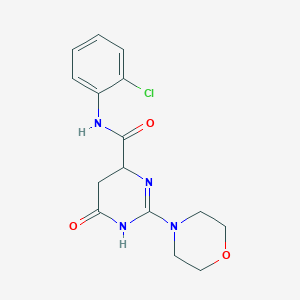
N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Übersicht
Beschreibung
N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as PHCCC, is a chemical compound that has been studied for its potential therapeutic effects on neurological disorders. This compound belongs to the class of isoxazolecarboxamide derivatives and has been shown to have a high affinity for metabotropic glutamate receptor 4 (mGluR4). In
Wirkmechanismus
N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the activity of this receptor in response to glutamate. By enhancing the activity of mGluR4, N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide can modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, motivation, and cognition.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. These effects include the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have neuroprotective effects and can reduce the damage caused by oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is that it has a high affinity for mGluR4, which makes it a selective and potent modulator of this receptor. However, one limitation of using N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has a short half-life in the body, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. One direction is to explore the potential therapeutic effects of N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide on other neurological disorders such as Huntington's disease and Alzheimer's disease. Another direction is to develop new analogs of N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide that have improved solubility and pharmacokinetic properties. Finally, future research could focus on the development of new delivery methods for N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, such as nanoparticles or liposomes, which could improve its bioavailability and therapeutic potential.
Conclusion:
In conclusion, N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a chemical compound that has been studied for its potential therapeutic effects on neurological disorders. This compound acts as a positive allosteric modulator of mGluR4 and has been shown to have neuroprotective effects, improve cognitive function, and modulate neurotransmitter release. While there are some limitations to using N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments, there are also several future directions for research that could lead to the development of new treatments for neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been studied for its potential therapeutic effects on neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Research has shown that N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide can modulate the activity of mGluR4, which is involved in the regulation of neurotransmitter release and synaptic plasticity. By modulating the activity of mGluR4, N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-21-14-9-7-12(8-10-14)15-11-16(22-19-15)17(20)18-13-5-3-2-4-6-13/h7-10,13,16H,2-6,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFHHUYLCHJMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4775416.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4775418.png)
![4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide](/img/structure/B4775426.png)
![1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4775434.png)
![1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine](/img/structure/B4775450.png)
![N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4775457.png)
![ethyl 4-cyano-5-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-2-methyl-3-furoate](/img/structure/B4775471.png)
![5-[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4775479.png)
![4-propoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4775482.png)

![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4775510.png)
![3-methyl-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4775517.png)
![N-(4-chlorobenzyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4775530.png)
![2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4775532.png)